![molecular formula C8H12N2O5S B2936437 4-[(2-methoxyethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid CAS No. 937627-87-7](/img/structure/B2936437.png)
4-[(2-methoxyethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[(2-methoxyethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid” is a chemical compound with the CAS Number: 937627-87-7 . It has a molecular weight of 248.26 . The IUPAC name for this compound is 4-{[(2-methoxyethyl)amino]sulfonyl}-1H-pyrrole-2-carboxylic acid .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C8H12N2O5S/c1-15-3-2-10-16(13,14)6-4-7(8(11)12)9-5-6/h4-5,9-10H,2-3H2,1H3,(H,11,12) . This code is a textual identifier for chemical substances, designed to provide a standard way to encode molecular information and to facilitate the search for such information in databases and on the web.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The country of origin is UA and it is shipped at normal temperature .Scientific Research Applications
Catalytic Applications in Organic Synthesis
Organic compounds with sulfamoyl groups have been explored for their catalytic applications in the synthesis of various organic molecules. For example, novel biological-based nano organo solid acids with urea moiety have been synthesized and characterized, demonstrating potential industrial applications in the synthesis of compounds such as 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol), coumarin-3-carboxylic acid, and cinnamic acid derivatives under mild and green conditions (Zolfigol et al., 2015).
Proton Exchange Membranes for Fuel Cells
Sulfonated poly(arylene ether sulfone) copolymers have been synthesized and evaluated as materials for proton exchange membranes in fuel cell applications. These materials exhibit high proton conductivity and are characterized by their sulfonated side chains, which are crucial for their performance (Kim et al., 2008).
Molecular Imprinting for Analytical Applications
Sulfonamide compounds have been used in the creation of molecularly imprinted polymers (MIPs) for the selective recognition of sulfonamide drugs. These MIPs show potential for analyzing sulfonamide compounds in food and clinical applications, highlighting the utility of sulfonamide functional groups in the development of specific and sensitive analytical methods (Zheng et al., 2001).
Antimicrobial Activities and DNA Interactions
Compounds bearing carboxylic acid derivatives, such as pyridine-2-carboxylic acid and its derivatives, have been studied for their antimicrobial activities and interactions with DNA. These studies provide insights into the potential of such compounds in medical and biochemical research (Tamer et al., 2018).
Nanofiltration Membranes for Dye Treatment
Sulfonated thin-film composite nanofiltration membranes have been developed using novel sulfonated aromatic diamine monomers, demonstrating improved water flux and effective treatment of dye solutions. This research underscores the importance of sulfonated compounds in environmental applications, particularly in water purification (Liu et al., 2012).
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . Please refer to the MSDS for more detailed safety information .
properties
IUPAC Name |
4-(2-methoxyethylsulfamoyl)-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O5S/c1-15-3-2-10-16(13,14)6-4-7(8(11)12)9-5-6/h4-5,9-10H,2-3H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWHJKXEPGNCNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=CNC(=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)benzonitrile](/img/structure/B2936354.png)
![N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide](/img/structure/B2936355.png)
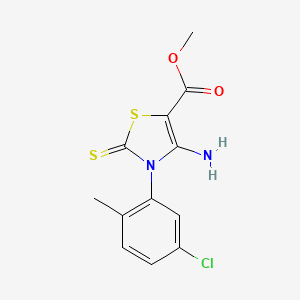
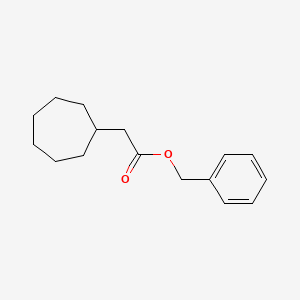
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2936359.png)
![3-(2-chlorobenzamido)-N-(2-methoxyphenyl)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide](/img/structure/B2936362.png)
![1-[(3-methoxyphenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2936363.png)
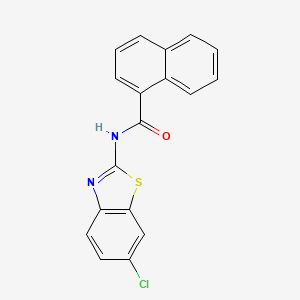
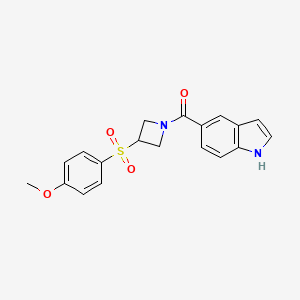
![1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2936370.png)
![Ethyl 5-(2-methoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2936371.png)
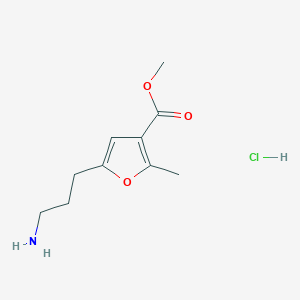
![2,4-dimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2936375.png)
![3-(2-fluorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2936376.png)